

# Spectroscopic Analysis of Tetrahydrofurfuryl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: Tetrahydrofurfuryl alcohol

Cat. No.: B7769624

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## Introduction

**Tetrahydrofurfuryl alcohol** (THFA) is a versatile organic compound, utilized as a solvent and chemical intermediate in various industrial applications. A thorough understanding of its molecular structure is paramount for its effective use and for quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for elucidating the structural features of THFA. This guide provides a comprehensive overview of the NMR, IR, and Raman spectroscopic data for **tetrahydrofurfuryl alcohol**, complete with experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data of Tetrahydrofurfuryl Alcohol

The structural formula of **tetrahydrofurfuryl alcohol** is  $C_5H_{10}O_2$ .<sup>[1][2][3]</sup> The spectroscopic data presented below corresponds to the different nuclei and vibrational modes within the molecule.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR Spectroscopic Data

The  $^1H$  NMR spectrum of **tetrahydrofurfuryl alcohol** exhibits distinct signals corresponding to the different proton environments in the molecule.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~3.8 - 4.0	Multiplet	1H	H-2
2	~3.6 - 3.8	Multiplet	2H	H-5
3	~3.4 - 3.6	Multiplet	2H	Methylene (-CH <sub>2</sub> OH)
4	~1.8 - 2.0	Multiplet	2H	H-3
5	~1.5 - 1.7	Multiplet	2H	H-4
6	~2.5 - 3.0	Broad Singlet	1H	Hydroxyl (-OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

#### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the THFA molecule.

Signal	Chemical Shift (ppm)	Assignment
1	~77.0	C-2
2	~68.0	C-5
3	~65.0	Methylene (-CH <sub>2</sub> OH)
4	~29.0	C-3
5	~26.0	C-4

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

### Infrared (IR) Spectroscopy Data

The IR spectrum of THFA is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2950	Strong	C-H stretch (aliphatic)
~2870	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (scissoring)
~1050	Strong	C-O stretch (ether and primary alcohol)

### Raman Spectroscopy Data

The Raman spectrum of THFA provides complementary information to the IR spectrum, particularly for non-polar bonds.

Raman Shift (cm <sup>-1</sup> )	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~2870	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (scissoring)
~1050	Medium	C-O stretch
~900	Medium	Ring vibrations

## Experimental Protocols

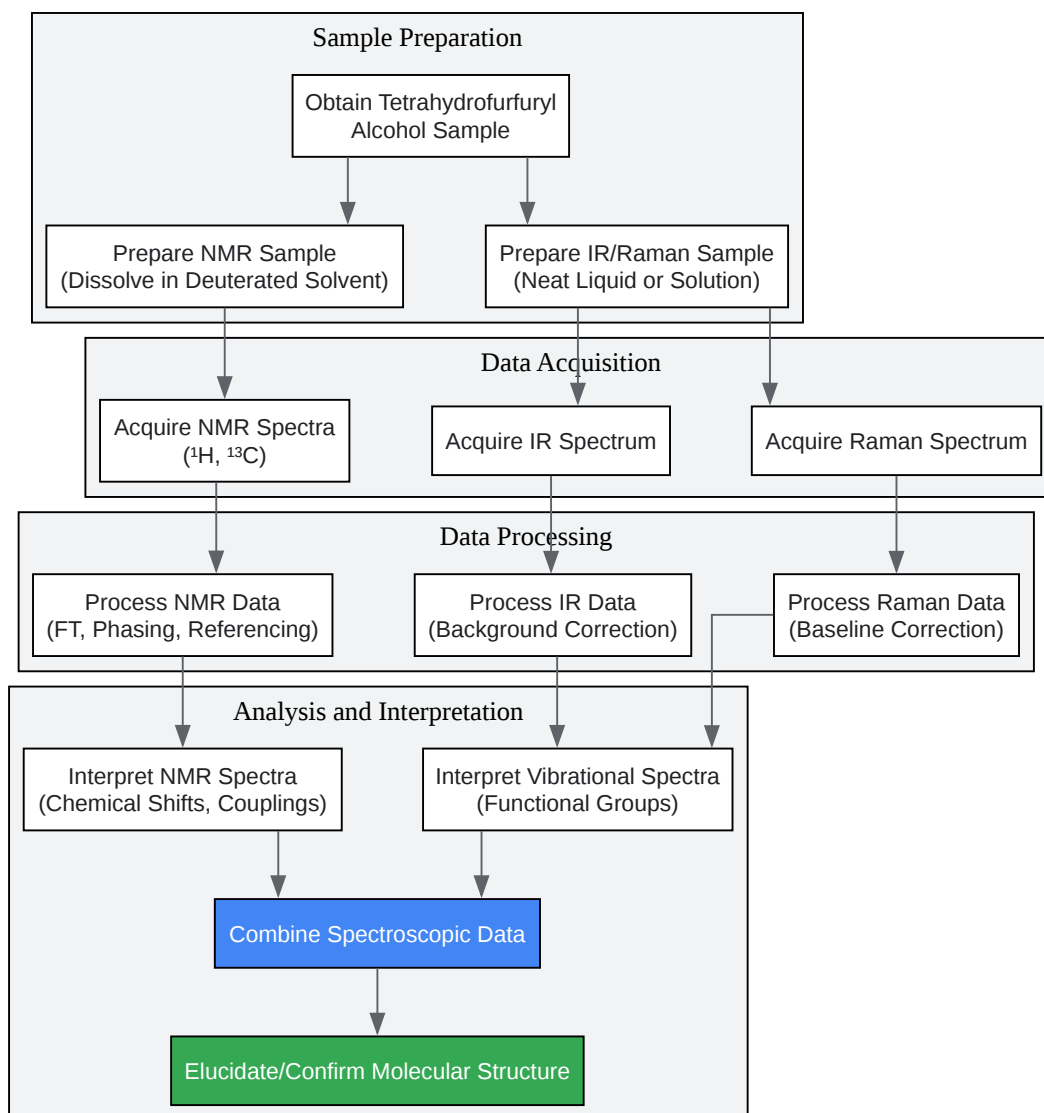
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like **tetrahydrofurfuryl alcohol**.

- **Sample Preparation:** A small amount of **tetrahydrofurfuryl alcohol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[4] A longer relaxation delay and a greater number of scans are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.[4]
- **Data Processing:** The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
- **Sample Preparation:** For a liquid sample like THFA, the spectrum can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty instrument (or the clean ATR crystal) is recorded to account for atmospheric and instrumental absorptions.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample as a function of wavenumber.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- **Sample Preparation:** A small amount of liquid THFA is placed in a suitable container, such as a glass vial or a capillary tube. Since water is a weak Raman scatterer, aqueous solutions can also be readily analyzed.<sup>[5]</sup>
- **Instrument Setup:** A laser of a specific wavelength is chosen as the excitation source. The laser is focused onto the sample.
- **Data Acquisition:** The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.
- **Data Processing:** The spectrum is plotted as the intensity of the scattered light versus the Raman shift (the difference in wavenumber between the incident and scattered light).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **tetrahydrofurfuryl alcohol**.



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Caption: Workflow for Spectroscopic Analysis of THFA.

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